molecular formula C18H23N3O4S B13153867 tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate

tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate

Cat. No.: B13153867
M. Wt: 377.5 g/mol
InChI Key: VSMYGYUCCDMLHF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate typically involves the reaction of isoquinoline derivatives with piperazine and tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before the addition of tert-butyl chloroformate .

Chemical Reactions Analysis

tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of various pharmaceuticals, including those with antibacterial, antifungal, and anticancer properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate include:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

tert-butyl 4-isoquinolin-5-ylsulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-18(2,3)25-17(22)20-9-11-21(12-10-20)26(23,24)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMYGYUCCDMLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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